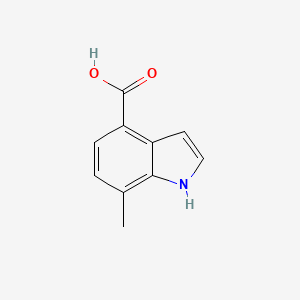

7-methyl-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQLQESMDBGOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methyl-1H-indole-4-carboxylic Acid: A Technical Guide for Chemical Researchers

Executive Summary: This document provides a comprehensive technical overview of 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, established synthetic methodologies, characteristic reactivity, and its emerging applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are considering this molecule for their research and development programs.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug design.[1][2] this compound is a specific derivative that offers multiple points for chemical modification, making it a versatile starting material for the synthesis of complex molecular architectures. Its strategic substitution pattern—a methyl group at the 7-position and a carboxylic acid at the 4-position—provides chemists with distinct handles to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Boiling Point | 422.0 ± 25.0 °C (Predicted) | [4] |

| pKa | 4.19 ± 0.10 (Predicted) | [4] |

| LogP | 2.12 (Predicted for the parent indole-4-carboxylic acid) | [5] |

These properties suggest a molecule with moderate lipophilicity and acidic character, suitable for a range of chemical transformations and with potential for biological activity.

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a well-established field of organic chemistry. For this compound, a common approach involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and keto-acids. A representative synthetic approach is outlined below.

Representative Synthetic Protocol: Fischer Indole Synthesis

A common route to indole-2-carboxylic acids involves the Fischer indole synthesis. For the 4-carboxylic acid, a multi-step synthesis starting from substituted toluenes is often employed. An illustrative synthesis for a related indole-4-carboxylic acid ester is the palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative, which provides a flexible route to functionalized indoles.[6]

Step-by-step methodology for a related synthesis (Methyl Indole-4-carboxylate): [6]

-

Preparation of Methyl 2-bromomethyl-3-nitrobenzoate: Methyl 2-methyl-3-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator like dibenzoyl peroxide.

-

Formation of the Wittig Salt: The resulting benzylic bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Wittig Reaction: The phosphonium salt is treated with a base to form the ylide, which then reacts with paraformaldehyde to generate the 2-vinyl-3-nitrobenzoate intermediate.

-

Reductive Cyclization: The nitro group is reduced, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, which is followed by spontaneous cyclization to form the indole ring.

The final step to obtain the carboxylic acid would involve the hydrolysis of the methyl ester, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.[7]

Synthetic Workflow Diagram

Caption: A generalized workflow for the Fischer indole synthesis of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the indole nucleus, the carboxylic acid group, and the methyl group.

-

Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

-

Carboxylic Acid Group: This group undergoes typical carboxylic acid reactions. It can be converted to esters, amides, acid chlorides, and other derivatives.[8][9] This functional group is often a key interaction point in biological systems or can be used as a handle for further chemical modifications.[10]

-

Methyl Group: The methyl group is generally unreactive but can influence the steric and electronic properties of the benzene portion of the indole ring.

Key Reactivity Sites

Caption: Key sites of chemical reactivity on the this compound scaffold.

Applications in Medicinal Chemistry and Drug Discovery

Indole-4-carboxylic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[11] They have been investigated for their potential as:

-

Histamine H3 Antagonists: The indole-4-carboxylic acid scaffold has been used in the preparation of substituted indole derivatives targeting the histamine H3 receptor.[12]

-

Enzyme Inhibitors: These compounds serve as starting materials for potent and selective inhibitors of enzymes such as human reticulocyte 15-lipoxygenase-1 and histone deacetylases.

-

Anticancer Agents: The indole core is a common feature in many anticancer compounds.[1] Derivatives of indole carboxylic acids have shown promise in this area.[13]

-

Antimicrobial Agents: Indole-2-carboxamides, which can be synthesized from the corresponding carboxylic acids, have been identified as having activity against Mycobacterium tuberculosis.[14]

For example, this compound is used as a reactant in methods for treating T-cell mediated inflammatory immune diseases by targeting EZH1 and EZH2.[4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The N-H proton will also appear as a broad singlet. The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the methyl carbon.[15]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazards: It may cause skin, eye, and respiratory irritation.[16][17] It is recommended to handle this compound in a well-ventilated area or a fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[16]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic substitution pattern provides multiple avenues for derivatization, enabling the exploration of diverse chemical space. With applications ranging from enzyme inhibition to the development of novel therapeutics, this compound will likely continue to be of significant interest to the research community. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and applications to aid researchers in leveraging its potential in their scientific endeavors.

References

-

LookChem. 1H-Indole-4-carboxylic acid, 7-methyl. [Link]

-

SLS. Indole-4-carboxylic acid, 98% | 246263-500MG | SIGMA-ALDRICH. [Link]

-

PubChem. 7-methoxy-2-methyl-1H-indole-4-carboxylic acid. [Link]

-

MP Biomedicals. Safety Data Sheet. [Link]

-

PubChem. 7-Methyl-1H-indole-2-carboxylic acid. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

Chemsrc. Methyl 1H-indole-7-carboxylate. [Link]

-

PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

BMRB. Indole. [Link]

-

PubChem. 1-Methyl-1H-Indole-4-Carboxylic Acid. [Link]

-

ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

PubMed Central. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

Chemistry LibreTexts. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]

-

Khan Academy. Reactivity of carboxylic acid derivatives. [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0 | Chemsrc [chemsrc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 15. tetratek.com.tr [tetratek.com.tr]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 7-methyl-1H-indole-4-carboxylic acid

This compound is a heterocyclic building block that has garnered significant interest within the drug discovery and development landscape. Its rigid indole core, substituted with a methyl group at the 7-position and a carboxylic acid at the 4-position, provides a unique three-dimensional structure for probing biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization, grounded in established scientific principles. The Chemical Abstracts Service (CAS) has assigned the number 1082041-38-0 to this compound.[1][2]

The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3] The specific substitution pattern of this compound makes it a valuable intermediate, particularly in the synthesis of targeted therapies. Its primary documented application is as a reactant in the development of dual EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2) inhibitors for treating T-cell mediated inflammatory and immune diseases.[1]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 1082041-38-0 | ChemicalBook[2] |

| Molecular Formula | C₁₀H₉NO₂ | PubChem |

| Molecular Weight | 175.18 g/mol | ChemicalBook[4] |

| IUPAC Name | This compound | - |

| Appearance | Typically an off-white to pale solid | General Knowledge |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | General Knowledge |

Note: Experimental values for properties like melting point and boiling point are not widely published and should be determined empirically.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis can be logically approached from a substituted nitro-toluene precursor, leveraging modern catalytic methods for the crucial indole ring formation.

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol and Scientific Justification

-

Step 1: Nitration of Methyl 2-methylbenzoate.

-

Protocol: The starting material, methyl 2-methylbenzoate, is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures (0-5 °C) to regioselectively install a nitro group.

-

Causality: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The methyl and ester groups direct the incoming electrophile. Careful temperature control is critical to prevent over-nitration and side reactions.

-

-

Step 2: Introduction of the Vinyl Group.

-

Protocol: The methyl group of the nitro-aromatic intermediate is first brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., light). The resulting benzyl bromide is then reacted with triphenylphosphine (PPh₃) to form a phosphonium salt.[5] This salt is subsequently treated with a base and paraformaldehyde in a Wittig reaction to yield the vinyl-substituted nitrobenzene.[5]

-

Causality: This two-carbon homologation is essential for forming the pyrrole ring of the indole. The Wittig reaction is a reliable method for converting an aldehyde (from paraformaldehyde) into an alkene, creating the necessary precursor for cyclization.

-

-

Step 3: Palladium-Catalyzed Reductive Cyclization.

-

Protocol: The vinyl-nitroaromatic compound is subjected to a palladium-catalyzed reductive N-heteroannulation.[5] This reaction typically uses a palladium(II) acetate catalyst, a phosphine ligand like triphenylphosphine, and carbon monoxide (CO) as the reductant.

-

Causality: This is the key indole-forming step. The palladium catalyst facilitates the reduction of the nitro group and subsequent intramolecular cyclization onto the vinyl group to form the indole ring system. Carbon monoxide acts as the terminal reductant, regenerating the active palladium catalyst. This method offers high efficiency and functional group tolerance.[5]

-

-

Step 4: Saponification to the Carboxylic Acid.

-

Protocol: The resulting methyl ester is hydrolyzed to the final carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF).[4] The reaction is followed by an acidic workup to protonate the carboxylate salt.

-

Causality: Saponification is a standard and high-yielding method for ester hydrolysis. The use of a mixed solvent system ensures the solubility of both the organic ester and the aqueous base.

-

Core Application: Intermediate for EZH1/EZH2 Inhibitors

The primary utility of this compound lies in its role as a precursor for synthesizing potent and selective inhibitors of EZH1 and EZH2.[1]

The Significance of EZH1/EZH2 in Disease

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylating histone H3 on lysine 27 (H3K27). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. EZH1 is a related homolog that can also participate in this process. Overactivity of EZH2 is implicated in various cancers and inflammatory disorders, making it a compelling therapeutic target. Inhibiting EZH1/EZH2 can reactivate tumor suppressor genes and modulate immune responses.

Caption: Role of EZH2 in gene silencing and its inhibition.

In the synthesis of these inhibitors, the carboxylic acid group of this compound is typically activated and coupled with various amine-containing fragments to build the final drug molecule. The indole core serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the EZH2 active site.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount. A multi-pronged analytical approach is required.

Standard Analytical Workflow

A typical quality control workflow involves chromatographic separation followed by spectroscopic identification and quantification.

Caption: Quality control workflow for this compound.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of carboxylic acids.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like formic acid to suppress ionization of the carboxyl group) is typically used. Purity is determined by the area percentage of the main peak.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the compound.[8] For this compound (MW = 175.18), one would expect to see an [M+H]⁺ ion at m/z 176.07 or an [M-H]⁻ ion at m/z 174.05 in high-resolution mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

-

¹H NMR: Expected signals would include a singlet for the C7-methyl group, distinct aromatic protons for the indole ring system, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals, including the characteristic signal for the carboxylic acid carbonyl carbon (around 170 ppm), signals for the aromatic carbons, and a signal for the methyl carbon.

-

Conclusion

This compound stands out as a strategically important building block in modern drug discovery. Its defined structure and versatile carboxylic acid handle make it an ideal starting point for the synthesis of complex molecules targeting critical disease pathways, most notably in the field of epigenetics with EZH1/EZH2 inhibitors. The robust synthetic strategies and rigorous analytical methods outlined in this guide provide a framework for researchers and scientists to reliably produce and validate this high-value compound, accelerating the development of next-generation therapeutics.

References

-

LookChem. 1H-Indole-4-carboxylic acid, 7-methyl-. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

Wikipedia. 7-Methylindole. [Link]

-

RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

National Center for Biotechnology Information. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1H-Indole-4-carboxylic acid, 7-Methyl- | 1082041-38-0 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

7-methyl-1H-indole-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-methyl-1H-indole-4-carboxylic Acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound is a key synthetic intermediate whose structural integrity is paramount for its application in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. We move beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation, offering a self-validating framework for researchers. This document details the application of mass spectrometry, infrared spectroscopy, a full suite of one- and two-dimensional nuclear magnetic resonance experiments, and single-crystal X-ray crystallography, presenting a holistic and authoritative protocol for structural verification.

Introduction: The Strategic Importance of Structural Verification

In the synthesis of novel chemical entities, the confirmation of a molecule's structure is the foundational step upon which all subsequent biological and pharmacological data rests. An incorrect structural assignment can invalidate years of research and development. This compound, with its distinct substitution pattern on the indole ring, presents a valuable case study for the rigorous application of modern analytical techniques. The presence of a carboxylic acid, a secondary amine (within the pyrrole ring), and aromatic protons requires a synergistic combination of spectroscopic methods to resolve any potential ambiguity arising from isomeric possibilities.

This guide is structured to follow a logical workflow, beginning with the determination of the molecular formula and culminating in the definitive mapping of atomic connectivity and stereochemistry. Each section outlines the theoretical basis of the technique, a detailed experimental protocol, and an expert interpretation of the expected data, grounded in established principles of organic spectroscopy.

Mass Spectrometry: Confirming Molecular Formula

The first step in any structure elucidation is to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Causality and Experimental Choice

Electrospray ionization (ESI) is selected as the ionization technique due to its soft nature, which minimizes fragmentation and typically yields a prominent molecular ion peak. This is crucial for accurately determining the mass of the intact molecule. Analysis is often performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion and to gain complementary information.

Detailed Experimental Protocol (LC-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

-

Mass Spectrometry Parameters:

Expected Data and Interpretation

The molecular formula for this compound is C₁₀H₉NO₂. The expected mass spectrometry data is summarized below. The observation of an ion with an m/z value matching the calculated exact mass to within 5 ppm provides strong evidence for the proposed elemental composition.

| Data Point | Expected Value | Source |

| Molecular Weight | 175.18 g/mol | [2] |

| Exact Mass (Monoisotopic) | 175.06333 Da | [2] |

| [M+H]⁺ (Positive ESI) | 176.07061 m/z | Calculated |

| [M-H]⁻ (Negative ESI) | 174.05620 m/z | Calculated |

Fragmentation patterns can also offer clues. In indole carboxylic acids, a common fragmentation is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Its value lies in confirming the successful incorporation of the carboxylic acid moiety and the persistence of the indole N-H bond.

Causality and Experimental Choice

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The diagnostic region of the IR spectrum (1500–4000 cm⁻¹) is of primary interest for identifying characteristic vibrational modes.

Detailed Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The FTIR spectrum provides a unique fingerprint of the molecule. For this compound, the key absorptions validate the presence of the essential functional groups.[3][4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, often overlapping C-H stretches |

| N-H Stretch (Indole) | 3300 - 3500 | Medium to sharp |

| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Multiple medium to sharp bands |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state. The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid, distinguishing it from other functional groups like aldehydes or ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the molecular skeleton.

Causality and Experimental Choice

Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of the acidic N-H and O-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. A standard 500 or 600 MHz spectrometer provides the necessary resolution to resolve complex splitting patterns in the aromatic region.

General NMR Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

-

1D ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Additionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ carbons.[6]

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition parameters for the expected coupling constants.

Integrated NMR Data Interpretation

The combination of NMR experiments provides a self-validating system for structure confirmation.

Caption: NMR structure elucidation workflow.

The ¹H NMR spectrum provides the first detailed look at the proton environments. Based on known chemical shifts for indole derivatives, the following assignments are predicted.[7][8]

| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| COOH | > 12.0 | Broad Singlet | 1H | Acidic proton, H-bonding with solvent. |

| N-H | ~11.5 | Broad Singlet | 1H | Deshielded indole amine proton. |

| H2 | 7.5 - 7.7 | Doublet or t | 1H | Pyrrole ring proton, adjacent to N-H. |

| H6 | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Benzene ring proton, ortho to H5. |

| H3 | 7.1 - 7.3 | Doublet or t | 1H | Pyrrole ring proton. |

| H5 | 6.9 - 7.1 | Doublet of Doublets (dd) | 1H | Benzene ring proton, ortho to H6. |

| CH₃ | 2.4 - 2.6 | Singlet | 3H | Methyl group on the aromatic ring. |

The ¹³C NMR and DEPT spectra will reveal 10 distinct carbon signals, confirming the carbon count. DEPT-135 will show CH and CH₃ signals as positive and CH₂ as negative, while DEPT-90 shows only CH signals. This allows for unambiguous identification of the carbon types.

| Carbon | Predicted Shift (ppm) | Carbon Type (from DEPT) | Rationale |

| C=O | ~169 | C (Quaternary) | Carboxylic acid carbonyl.[9] |

| C7a | ~137 | C (Quaternary) | Indole ring fusion carbon. |

| C3a | ~135 | C (Quaternary) | Indole ring fusion carbon. |

| C7 | ~129 | C (Quaternary) | Carbon bearing the methyl group. |

| C2 | ~128 | CH | Pyrrole ring carbon. |

| C4 | ~126 | C (Quaternary) | Carbon bearing the carboxyl group. |

| C6 | ~122 | CH | Benzene ring carbon. |

| C5 | ~120 | CH | Benzene ring carbon. |

| C3 | ~105 | CH | Pyrrole ring carbon. |

| CH₃ | ~17 | CH₃ | Methyl carbon. |

-

COSY (Correlation Spectroscopy): This experiment is critical for identifying adjacent protons. A key expected correlation will be a cross-peak between H5 and H6 , confirming their ortho relationship on the benzene ring. Correlations between H2 and H3 may also be observed.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum definitively links each proton to the carbon it is directly attached to. For example, it will show a cross-peak between the proton signal at ~2.5 ppm and the carbon signal at ~17 ppm, confirming the CH₃ group assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall connectivity across multiple bonds (typically 2-3 bonds). Key correlations that would confirm the structure of this compound are:

-

From CH₃ protons (~2.5 ppm) to:

-

C7: Confirms the methyl group is attached to C7.

-

C6 and C7a: Confirms the position of the methyl group relative to the benzene and pyrrole rings.

-

-

From H5 proton (~7.0 ppm) to:

-

C4 and C7: Confirms the position of H5 relative to the substituents.

-

C3a: Confirms the connectivity to the pyrrole ring fusion carbon.

-

-

From H2 proton (~7.6 ppm) to:

-

C3a and C4: Confirms the position of C4 relative to the pyrrole ring.

-

-

X-Ray Crystallography: The Unambiguous Proof

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation in the solid state.[10]

Causality and Experimental Choice

This technique is contingent on the ability to grow a single, diffraction-quality crystal. If successful, it provides precise 3D coordinates of every atom, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11][12]

Detailed Experimental Protocol

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include ethyl acetate/hexane or dichloromethane/hexane.[13]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software. The resulting electron density map is used to build and refine the molecular model.

Expected Outcome

A successful X-ray analysis will yield a complete 3D model of the molecule. This data would confirm the planar indole ring system and the precise locations of the methyl and carboxylic acid substituents at positions 7 and 4, respectively. It would also likely reveal intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers in the crystal lattice.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques.

-

Mass Spectrometry establishes the correct elemental formula, C₁₀H₉NO₂.

-

Infrared Spectroscopy confirms the presence of the key N-H and carboxylic acid functional groups.

-

NMR Spectroscopy , through a comprehensive suite of 1D and 2D experiments, provides the definitive map of atomic connectivity, distinguishing it from all other possible isomers.

-

X-Ray Crystallography , if achievable, provides the final, incontrovertible proof of the three-dimensional structure.

By following this rigorous, multi-faceted approach, researchers can have the highest degree of confidence in the structural identity of their synthesized compounds, ensuring the integrity of all subsequent scientific investigations.

References

-

(No Author). (2018). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

-

(No Author). (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Li, J. T., et al. (2013). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. PubChem. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

-

NIST. (n.d.). Indole-2-carboxylic acid. NIST WebBook. [Link]

-

Mary, Y. S., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. PubMed. [Link]

-

(No Author). (2017). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. ResearchGate. [Link]

- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... ResearchGate. [Link]

-

Jamieson, W. D., & Hutzinger, O. (1970). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]

-

Kos, N., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

-

Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics. [Link]

-

MassBank. (2008). 1H-indole-3-carboxylic acid. MassBank. [Link]

-

Kaduk, J. A. (2017). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

-

(No Author). (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

-

Fun, H. K., et al. (2011). 3-Carboxymethyl-1H-indole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

Singh, P., et al. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Royal Society of Chemistry. [Link]

-

Laskin, A., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Materials. Royal Society of Chemistry. [Link]

-

(No Author). (n.d.). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Shodhganga. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. PubChem. [Link]

-

Wang, Y., et al. (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. National Center for Biotechnology Information. [Link]

-

Muehlbacher, M., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. PubMed. [Link]

-

CUTM Courseware. (n.d.). Lecture_Structure-elucidation-of-indole.pdf. CUTM Courseware. [Link]

-

Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. youtube.com [youtube.com]

- 8. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 13. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The guide delves into a detailed retrosynthetic analysis, offering multiple strategic approaches to the target molecule. Classical and modern synthetic methodologies, including the Fischer indole synthesis and contemporary C-H activation strategies, are critically evaluated. For each proposed pathway, this document provides detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and illustrative diagrams to ensure clarity and reproducibility. This guide is designed to serve as a practical resource for chemists engaged in the synthesis of complex indole derivatives.

Introduction: The Significance of Substituted Indole-4-carboxylic Acids

The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] Specifically, indole-4-carboxylic acids serve as crucial building blocks in medicinal chemistry, with applications in the development of anti-inflammatory and anticancer drugs.[2] The introduction of a methyl group at the 7-position, as in this compound, can significantly modulate the molecule's steric and electronic properties, potentially leading to enhanced biological activity and selectivity. The strategic synthesis of this particular derivative is therefore of considerable importance for the exploration of new therapeutic agents.

This guide will explore viable and efficient synthetic routes to this compound, providing the necessary detail for practical implementation in a research and development setting.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule reveals several promising disconnection points, leading to a variety of potential synthetic strategies. The primary disconnections focus on the formation of the indole ring and the introduction of the key functional groups.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies:

-

Pathway 1: The Fischer Indole Synthesis. This classical and robust method involves the acid-catalyzed cyclization of an arylhydrazone.[3] This approach is attractive due to its reliability and the potential for large-scale synthesis.

-

Pathway 2: Late-Stage C-H Activation. Modern synthetic methods allow for the direct functionalization of C-H bonds.[4] In this approach, an existing indole-4-carboxylic acid core could be methylated at the C7 position. This strategy offers atom economy and can be advantageous for creating analogues from a common intermediate.

Synthetic Pathways and Experimental Protocols

This section details the proposed synthetic pathways with step-by-step protocols.

Pathway 1: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus.[5] This pathway commences with the formation of a hydrazone from 2,5-dimethylphenylhydrazine and a suitable keto-acid or its ester, followed by an acid-catalyzed intramolecular cyclization.

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Step 1: Synthesis of 2,5-dimethylphenylhydrazine

-

Rationale: The synthesis begins with the readily available 2,5-dimethylaniline.[6] Diazotization followed by reduction is a standard and efficient method for the preparation of the required hydrazine.

-

Diazotization:

-

To a stirred solution of 2,5-dimethylaniline (1.0 eq) in 3M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

-

Cool the tin(II) chloride solution to 0-5 °C and slowly add the diazonium salt solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, and extract the product with diethyl ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylphenylhydrazine.

-

Step 2: Fischer Indole Synthesis and Hydrolysis

-

Rationale: The condensation of the hydrazine with a ketoester forms the key hydrazone intermediate. Subsequent acid-catalyzed cyclization, often using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, promotes the[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[3] Finally, saponification of the ester yields the target carboxylic acid.

-

Hydrazone Formation and Cyclization:

-

Dissolve 2,5-dimethylphenylhydrazine (1.0 eq) and ethyl 2-oxobutanoate (1.0 eq) in ethanol or acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the hydrazone.

-

Add the reaction mixture to polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol at an elevated temperature (typically 80-100 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture onto ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain ethyl 7-methyl-1H-indole-4-carboxylate.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 M).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Pathway 2: Late-Stage C-H Activation

This modern approach leverages the power of transition metal-catalyzed C-H activation to introduce the methyl group at the C7 position of a pre-formed indole-4-carboxylic acid.[7][8] This strategy can be highly efficient and avoids the need to synthesize a specifically substituted hydrazine.

Caption: Workflow for the C-H Activation Pathway.

Step 1: Synthesis of Methyl Indole-4-carboxylate

-

Rationale: An efficient synthesis of the indole-4-carboxylate core is essential for this pathway. A palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative is a well-established and high-yielding method.[9]

-

Synthesis of Methyl 2-ethenyl-3-nitrobenzoate:

-

This precursor can be synthesized from commercially available methyl 2-methyl-3-nitrobenzoate via bromination and subsequent elimination or a Wittig-type reaction.[9]

-

-

Palladium-Catalyzed Cyclization:

-

In a pressure vessel, combine methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent like acetonitrile.

-

Pressurize the vessel with carbon monoxide (CO) and heat the mixture to around 90 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction, vent the CO, and concentrate the mixture.

-

Purify the crude product by column chromatography to yield methyl indole-4-carboxylate.[9]

-

Step 2: Directed C-H Methylation and Hydrolysis

-

Rationale: The carboxylic acid or ester group at the C4 position can act as a directing group for the metallation and subsequent methylation at the C7 position.[8] The choice of catalyst and methylating agent is crucial for achieving high regioselectivity.

-

C-H Methylation:

-

To a solution of methyl indole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., THF, dioxane), add a palladium or ruthenium catalyst and a directing group if necessary.

-

Add a methylating agent such as methylboronic acid or a methyl halide.

-

Heat the reaction mixture under an inert atmosphere and monitor its progress.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the crude methyl 7-methyl-1H-indole-4-carboxylate by column chromatography.

-

-

Hydrolysis:

-

Follow the hydrolysis procedure described in Pathway 1, Step 2.

-

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Fischer Indole Synthesis | Pathway 2: C-H Activation |

| Overall Yield | Generally moderate to good, but can be variable depending on the substrate. | Can be high, but optimization of the C-H activation step is critical. |

| Scalability | Well-established for large-scale synthesis. | May require specialized equipment and careful optimization for scale-up. |

| Starting Materials | Requires synthesis of a specific hydrazine, which may not be commercially available. | Utilizes a common indole intermediate, allowing for divergent synthesis of analogues. |

| Reagent Cost | Generally uses less expensive, classical reagents. | Often requires more expensive transition metal catalysts and ligands. |

| Reaction Conditions | Often requires harsh acidic conditions and high temperatures. | Can often be performed under milder conditions, but may require inert atmospheres. |

| Regioselectivity | Generally provides good control over the substitution pattern based on the starting hydrazine. | Regioselectivity of C-H activation can be challenging and may require a directing group. |

| Safety Considerations | Hydrazines can be toxic and require careful handling. Strong acids are corrosive. | Transition metal catalysts can be toxic. Carbon monoxide is highly toxic. |

Predicted Spectroscopic Data

While experimental data for this compound is not widely available, the following spectroscopic characteristics can be predicted based on the known data for indole-4-carboxylic acid and the expected influence of the C7-methyl group.[2]

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~11.5 (s, 1H, COOH), ~8.0-7.8 (m, 1H, Ar-H), ~7.5-7.3 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~18 (CH₃).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₉NO₂ [M-H]⁻: 174.06.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The classical Fischer indole synthesis offers a robust and scalable route, particularly suitable for large-scale production where the synthesis of the prerequisite hydrazine is feasible. In contrast, modern C-H activation methodologies provide a more convergent and potentially more versatile approach for laboratory-scale synthesis and the generation of analogue libraries from a common intermediate. The choice of the optimal pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired level of synthetic flexibility. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable indole derivative.

References

-

Retrosynthesis Approach for Organic Compounds. (n.d.). International Journal of Novel Research and Development. Retrieved from [Link]

-

Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved from [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]

-

2,5-Xylidine. (n.d.). Wikipedia. Retrieved from [Link]

- Preparation method of 2-hydroxy-5-aminobenzoic acid. (n.d.). Google Patents.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Thioether-Directed C4-Selective C–H Acylmethylation of Indoles Using α-Carbonyl Sulfoxonium Ylides. (2020, June 1). Organic Letters. Retrieved from [Link]

-

Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. (n.d.). Slideshare. Retrieved from [Link]

-

7-Methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

C–H Activation of Indoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Installing the “magic methyl” – C–H methylation in synthesis. (2021, March 10). Chemical Society Reviews. Retrieved from [Link]

- Chemical process for forming 2,6-dimethylaniline. (n.d.). Google Patents.

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. Retrieved from [Link]

-

Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved from [Link]

-

Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Sandmeyer Reaction. (2014, May 8). Chem-Station Int. Ed.. Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Baran Lab. Retrieved from [Link]

- Synthesis method of para aminobenzoic acid. (n.d.). Google Patents.

-

Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021, March 12). Accounts of Chemical Research. Retrieved from [Link]

-

22.5 Sandmeyer Reactions. (2021, May 1). YouTube. Retrieved from [Link]

-

Dimethylaniline : Synthesis. (2021, September 29). YouTube. Retrieved from [Link]

-

Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). SpringerLink. Retrieved from [Link]

-

Metalation of Indole. (n.d.). ResearchGate. Retrieved from [Link]

-

On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. (n.d.). UQ eSpace. Retrieved from [Link]

- Method for preparing p-aminobenzoic acid. (n.d.). Google Patents.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2,5-Xylidine - Wikipedia [en.wikipedia.org]

- 7. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 7-methyl-1H-indole-4-carboxylic acid

An In-depth Technical Guide to 7-Methyl-1H-indole-4-carboxylic Acid

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted indole scaffold is a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical parameters, spectroscopic profile, synthetic considerations, and potential applications. The document synthesizes data from predictive models and analogous compounds to offer a robust scientific profile, complete with detailed experimental protocols and safety guidelines.

Molecular Identity and Structure

This compound is a derivative of indole, featuring a methyl group at the 7-position and a carboxylic acid group at the 4-position of the indole ring. This substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol [3]

-

Canonical SMILES: CC1=CC=CC2=C1NC=C2C(=O)O

Structural Diagram:

Workflow for the synthesis and analytical confirmation of the target compound.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a separate, more dilute sample for LC-MS analysis. For IR, a solid sample can be analyzed directly using an ATR accessory.

-

Mass Spectrometry:

-

Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes.

-

Expected Result: In positive mode, observe the [M+H]⁺ ion at m/z 176. In negative mode, observe the [M-H]⁻ ion at m/z 174.

-

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. Integrate all peaks and assign them to the predicted protons.

-

Acquire a ¹³C NMR spectrum, potentially with DEPT-135 and DEPT-90 pulse sequences to aid in assigning CH, CH₂, and CH₃ carbons.

-

Self-Validation: The number of protons and carbons, their chemical shifts, and splitting patterns must be fully consistent with the proposed structure.

-

-

FT-IR Spectroscopy:

-

Acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

Expected Result: Confirm the presence of the key broad O-H, sharp N-H, and very strong C=O stretches.

-

-

Purity Assessment:

-

Develop an HPLC method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the elution profile with a UV detector (e.g., at 254 nm).

-

Trustworthiness: The purity should be determined by the area percentage of the main peak, with a target of >98% for use in biological assays.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is scarce, a plausible route can be designed using established indole synthesis methodologies, such as the Fischer indole synthesis.

A plausible retrosynthetic approach to the target molecule.

Chemical Reactivity

The reactivity of this compound is governed by the indole nucleus and the carboxylic acid functional group.

-

Carboxylic Acid Reactions: The -COOH group is the primary site for reactions such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Formation: Activation (e.g., with HATU, EDC) followed by reaction with an amine. This is a crucial reaction for building larger molecules in drug discovery. [4][5] * Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄.

-

-

Indole Ring Reactions:

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position. However, the directing effects of the existing methyl and carboxyl groups will influence regioselectivity.

-

N-Alkylation/Acylation: The indole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.

-

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of inhibitors targeting the histone methyltransferases EZH1 and EZH2. [1]

-

Mechanism of Action: EZH1 and EZH2 (Enhancer of Zeste Homologs 1 and 2) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). They are responsible for methylating histone H3 at lysine 27 (H3K27), a modification that leads to gene silencing. Overactivity of EZH2 is implicated in various cancers, making it a significant oncology target. Inhibitors that block this activity can reactivate tumor suppressor genes.

-

Role in Synthesis: The indole-4-carboxylic acid moiety serves as a core scaffold onto which other functional groups are added, typically through amide bond formation, to create the final potent and selective inhibitor.

Role as a building block in the synthesis of therapeutic agents.

The carboxylic acid functional group is a common feature in many drugs, often serving as a key binding element to the target protein. [6]The indole scaffold itself is a well-known pharmacophore present in numerous approved drugs.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. Therefore, it must be handled with the precautions appropriate for a novel research chemical. General guidance based on similar compounds suggests the following: [7][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion/Inhalation: Move to fresh air. Seek medical attention.

-

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

-

LookChem. (n.d.). 1H-Indole-4-carboxylic acid, 7-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 7-methoxy-2-methyl-1H-indole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 1H-indole-7-carboxylate. Retrieved from [Link]

-

ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 7-(aminocarbonyl)-1H-indole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1H-Indole-4-carboxylic acid, 7-Methyl- | 1082041-38-0 [chemicalbook.com]

- 3. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 7-methyl-1H-indole-4-carboxylic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, diminished in vivo efficacy due to poor bioavailability, and significant hurdles in formulation development.[1]

This guide provides an in-depth technical exploration of the solubility of 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific published solubility data for this molecule, this document will focus on predicting its solubility in various organic solvents based on its structural attributes and the known properties of analogous compounds. Furthermore, a detailed, field-proven experimental protocol for accurately determining its solubility is provided, empowering researchers to generate the precise data needed for their work.

Physicochemical Properties and Structure of this compound

To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical parameters.

Structure:

-

Indole Ring: The core of the molecule is an indole ring system, which consists of a benzene ring fused to a pyrrole ring. The indole nucleus is generally considered to be weakly polar.

-

Carboxylic Acid Group (-COOH): This functional group, attached at the 4-position of the indole ring, is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This group will dominate the solubility behavior in polar solvents.

-

Methyl Group (-CH3): The methyl group at the 7-position is nonpolar and will contribute to the lipophilicity of the molecule, potentially enhancing its solubility in less polar organic solvents.

-

Predicted pKa: The predicted acid dissociation constant (pKa) for the carboxylic acid group is approximately 4.19. This indicates that it is a weak acid and will be predominantly in its neutral, protonated form in non-basic organic solvents.

Predicted Solubility Profile of this compound

Based on the structural features and the qualitative solubility data of related compounds such as 7-methylindole and indole-4-carboxylic acid, we can predict the solubility of this compound in a range of common organic solvents. 7-methylindole is reported to have low water solubility but is slightly soluble in chloroform and methanol, and soluble in dichloromethane and acetonitrile.[1][2][3] Indole-4-carboxylic acid is described as having good solubility in organic solvents.[4]

The presence of the polar carboxylic acid group is expected to make this compound more soluble in polar organic solvents compared to the parent 7-methylindole. The methyl group, in turn, will likely confer slightly better solubility in less polar organic solvents compared to indole-4-carboxylic acid.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating the carboxylic acid group effectively. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor. | |

| Acetonitrile (ACN) | Moderate | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Moderate | Capable of hydrogen bonding, but less polar than other polar aprotics. | |

| Polar Protic | Methanol | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid. |

| Ethanol | High | Similar to methanol, with a slight increase in nonpolar character. | |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Moderately polar with some hydrogen bond accepting capability. |

| Diethyl ether | Low | Lower polarity and weaker hydrogen bond acceptor than THF. | |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | Moderately polar, can interact with the indole ring and carboxylic acid. |

| Chloroform | Moderate to Low | Similar to DCM. | |

| Aromatic | Toluene | Low | Nonpolar, unlikely to effectively solvate the polar carboxylic acid group. |

| Alkanes | Hexane | Very Low / Insoluble | Highly nonpolar, will not effectively solvate the polar functional groups. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This technique involves adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is sufficient (e.g., 5-10 mg). b. Accurately add a known volume of the desired organic solvent to each vial (e.g., 1 mL). c. Securely cap the vials. d. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: a. After the equilibration period, visually confirm that excess solid is still present in each vial. b. Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the solid pellet. d. For an extra measure of certainty, the supernatant can be filtered through a syringe filter compatible with the organic solvent.

-